7-Bromobenzo[d]oxazole-2-thiol: Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Discovery
7-Bromobenzo[d]oxazole-2-thiol: Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Discovery
Executive Summary 7-Bromobenzo[d]oxazole-2-thiol is a highly versatile, halogenated heterocyclic scaffold of profound importance in modern medicinal chemistry. Serving as a bifunctional building block, its benzoxazole core effectively mimics the adenine ring of ATP, making it a privileged structure for the design of competitive kinase inhibitors. This technical whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic methodologies, and downstream applications, with a specific focus on its role in developing Ribosomal S6 Kinase 2 (RSK2) inhibitors.
Physicochemical Profiling & Structural Dynamics
Quantitative Data & Properties To effectively integrate 7-bromobenzo[d]oxazole-2-thiol into synthetic workflows, researchers must account for its fundamental physicochemical properties [1].
| Property | Value |
| Chemical Name | 7-Bromobenzo[d]oxazole-2-thiol |
| CAS Number | 1013643-09-8 |
| Molecular Formula | C₇H₄BrNOS |
| Molecular Weight | 230.08 g/mol |
| SMILES | C1=CC2=C(C(=C1)Br)OC(=S)N2 |
| LogP (Predicted) | ~3.3 |
| Storage Conditions | 2-8 °C, sealed, dry environment |
Tautomeric Equilibrium A critical structural feature of benzoxazole-2-thiols is their ability to exist in a tautomeric equilibrium between the thiol (-N=C-SH) and thione (-NH-C=S) forms [3]. In the solid state and in polar aprotic solvents, the thione form often predominates due to the thermodynamic stability of the C=S double bond and intermolecular hydrogen bonding. However, in alkaline environments, deprotonation shifts the equilibrium entirely to the highly nucleophilic thiolate anion, which dictates its reactivity in subsequent alkylation steps.
Thiol-thione tautomeric equilibrium of 7-Bromobenzo[d]oxazole-2-thiol.
Synthesis & Mechanistic Pathways
The de novo synthesis of 7-bromobenzo[d]oxazole-2-thiol requires strict chemoselectivity to preserve the aryl bromide for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling). The optimal route involves the reduction of 2-bromo-6-nitrophenol followed by cyclization with carbon disulfide (CS₂) [3].
Experimental Protocol: Step-by-Step Synthesis
Step 1: Chemoselective Nitro Reduction
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Reagents: 2-Bromo-6-nitrophenol (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq), THF/H₂O (10:1 v/v).
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Procedure: Dissolve the nitrophenol in the THF/H₂O mixture. Add SnCl₂·2H₂O portion-wise at 0 °C to control the exothermic reaction. Stir at room temperature for 3 hours.
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Causality & Validation: SnCl₂ is specifically chosen over catalytic hydrogenation (Pd/C, H₂) to prevent the reductive debromination of the C-Br bond. The reaction is self-validating via Thin Layer Chromatography (TLC); the disappearance of the yellow nitrophenol spot and the appearance of a highly polar, ninhydrin-active amine spot confirms the formation of 2-amino-6-bromophenol.
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Workup: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Step 2: CS₂-Mediated Cyclization
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Reagents: 2-Amino-6-bromophenol (1.0 eq), Carbon disulfide (CS₂, 2.5 eq), Potassium hydroxide (KOH, 2.0 eq), Ethanol.
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Procedure: Dissolve the aminophenol in ethanol. Add KOH and stir until dissolved. Dropwise add CS₂ at room temperature. Heat the mixture to reflux (approx. 78 °C) for 6-8 hours.
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Causality & Mechanism: KOH serves a dual purpose: it deprotonates both the amine and the phenol. The nucleophilic amine attacks CS₂ to form a dithiocarbamate intermediate. Subsequent intramolecular attack by the phenoxide oxygen onto the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide (H₂S), closes the benzoxazole ring.
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Workup & Validation: Concentrate the mixture to remove ethanol. The product currently exists as a water-soluble potassium thiolate salt. Self-validating purification: Add water, then acidify with 1M HCl to pH ~3. The sudden precipitation of a solid confirms the protonation of the thiolate into the neutral 7-bromobenzo[d]oxazole-2-thiol. Filter, wash with cold water, and dry.
Synthesis workflow of 7-Bromobenzo[d]oxazole-2-thiol via nitro reduction and CS2 cyclization.
Pharmacological Applications: RSK2 Kinase Inhibition
7-Bromobenzo[d]oxazole-2-thiol is a critical intermediate in the synthesis of 2-amino-7-substituted benzoxazoles, which have been identified via High-Throughput Screening (HTS) as potent inhibitors of Ribosomal S6 Kinase 2 (RSK2) [2].
RSK2 is a downstream effector of the MAPK/ERK signaling cascade. Its hyperactivation is heavily implicated in tumorigenesis, promoting cancer cell survival, proliferation, and metastasis. Furthermore, genetic mutations in RSK2 are the primary cause of Coffin-Lowry syndrome. By mimicking the purine ring of ATP, benzoxazole derivatives competitively bind to the ATP-binding cleft of the RSK2 kinase domain, effectively halting downstream signaling [2].
Mechanism of RSK2 inhibition by 7-bromo-benzoxazole derivatives in the MAPK/ERK pathway.
Downstream Functionalization (Medicinal Chemistry)
To convert 7-bromobenzo[d]oxazole-2-thiol into active RSK2 or Janus Kinase (JAK) inhibitors, the exocyclic sulfur must be replaced with an amine, and the bromine atom must be substituted to explore Structure-Activity Relationships (SAR) [4].
Protocol: S-Alkylation and Amination
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S-Alkylation: React 7-bromobenzo[d]oxazole-2-thiol with Methyl Iodide (MeI) and K₂CO₃ in DMF at room temperature. The soft nucleophilic thiolate selectively attacks the soft electrophile (MeI), yielding 7-bromo-2-(methylthio)benzo[d]oxazole [4].
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Nucleophilic Displacement: The methylthio group (-SMe) acts as an excellent leaving group. Heating the intermediate with a primary or secondary amine (R-NH₂) at 100-120 °C displaces the -SMe group (released as methanethiol gas), yielding the 2-amino-7-bromobenzoxazole core.
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Late-Stage Functionalization: The preserved 7-bromo position can now undergo palladium-catalyzed cross-coupling (e.g., Suzuki coupling with aryl boronic acids) to install diverse hydrophobic or hydrogen-bonding groups, optimizing the drug's binding affinity to the kinase target.
Two-step functionalization of 7-Bromobenzo[d]oxazole-2-thiol to yield 2-amino kinase inhibitors.
